molecular formula C9H6ClN5 B2429412 2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}propanedinitrile CAS No. 946386-68-1

2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}propanedinitrile

Cat. No. B2429412
CAS RN: 946386-68-1
M. Wt: 219.63
InChI Key: WQQIYUXEVUZDMW-UHFFFAOYSA-N
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Description

The compound “2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}propanedinitrile” is a chemical compound that has gained significant attention in the field of scientific research. It is also known by other names such as 2-Amino-4-chloro-6-methylpyrimidine, AM (nitrification inhibitor), 4-Chloro-6-methyl-2-pyrimidinamine, and 4-Chloro-6-methylpyrimidin-2-ylamine .


Synthesis Analysis

The synthesis of compounds similar to “2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}propanedinitrile” has been reported in the literature. For instance, a series of new α-aminophosphonates containing potential anticancer active 4-chloro-6-methylpyrimidin-2-amino pharmacophore were synthesized . The title compounds were synthesized by Kabachnik-Fields reaction using sulfated Titania, a solid acid catalyst .


Molecular Structure Analysis

The molecular structure of “2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}propanedinitrile” is available as a 2D Mol file or as a computed 3D SD file . The molecular formula is C9H6ClN5 and the molecular weight is 219.63.


Chemical Reactions Analysis

The chemical reactions involving compounds similar to “2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}propanedinitrile” have been studied. For example, phenyllithium undergoes nucleophilic addition to 2,4-chloropyrimidine in preference to the N1–C6 bond rather than to the N1–C2 bond .


Physical And Chemical Properties Analysis

The compound “2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}propanedinitrile” has a molecular weight of 143.574 . More detailed physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques: Researchers have developed various techniques for synthesizing compounds related to 2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}propanedinitrile. These include displacement methods for substituting pyridine rings and the use of specific reagents for the synthesis of heavily substituted 2-aminopyridines (Teague, 2008).
  • Crystal Structure Analysis: Detailed crystal structure analysis of compounds structurally similar to 2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}propanedinitrile has been carried out using single-crystal X-ray diffraction methods, providing insights into the molecular arrangement and bonding properties of these compounds (Guo et al., 2007).

Chemical Properties and Reactions

  • Rotational Barrier Studies: Investigations into the barrier to rotation around the carbon-amino-nitrogen bond in related compounds have been conducted. This includes studying the structural properties of N,N-dialkylaminobenzamides and the analogously substituted 2-(phenylmethylene)propanedinitriles (Karlsen et al., 2002).
  • Biocorrosion Inhibition: Studies have shown that derivatives of 2-aminopyrimidines, which are structurally related to the chemical , can inhibit biocorrosion caused by bacteria on metal surfaces. This highlights potential applications in industrial settings for corrosion prevention (Onat et al., 2016).

Pharmaceutical and Biological Applications

  • Anticancer Potential: Research indicates that certain α-aminophosphonates containing 4-chloro-6-methylpyrimidin-2-amino pharmacophores have shown potential as inhibitors of cancer cell lines, suggesting applications in cancer treatment (Reddy et al., 2020).
  • Antibacterial Activity: Studies on the antibacterial properties of compounds including 2-[Bis(methylthio)methylene]propanedinitrile and its derivatives demonstrate their potential in combatting bacterial infections (Al-Adiwish et al., 2012).

properties

IUPAC Name

2-[[(4-chloro-6-methylpyrimidin-2-yl)amino]methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN5/c1-6-2-8(10)15-9(14-6)13-5-7(3-11)4-12/h2,5H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQIYUXEVUZDMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC=C(C#N)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}propanedinitrile

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